N-Acetyl-3-iodo-L-tyrosine monohydrate is a chemical compound derived from L-tyrosine, with the chemical formula C₁₁H₁₂INO₄. This compound features an acetyl group and an iodine atom attached to the aromatic ring of the tyrosine structure. It is categorized as a small molecule and is often used in biochemical research due to its unique properties and potential biological activities . The compound is identified by its CAS number 23277-49-8 and has been studied for its role in various biochemical pathways.
The synthesis of N-Acetyl-3-iodo-L-tyrosine monohydrate typically involves the acetylation of 3-iodo-L-tyrosine. This can be achieved through various methods, including:
The specific reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
N-Acetyl-3-iodo-L-tyrosine monohydrate exhibits significant biological activity, particularly in relation to neurotransmitter synthesis. It acts as an inhibitor in the biosynthesis pathway of catecholamines, including dopamine, norepinephrine, and epinephrine. This inhibition occurs via its interaction with tyrosine hydroxylase, an enzyme responsible for converting L-tyrosine to L-DOPA, which is a precursor for these neurotransmitters .
Additionally, studies suggest that this compound may have implications in neuroprotective strategies and could be explored for therapeutic applications in neurological disorders.
The synthesis of N-Acetyl-3-iodo-L-tyrosine monohydrate can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions on product quality.
N-Acetyl-3-iodo-L-tyrosine monohydrate has several applications:
Research into the interactions of N-Acetyl-3-iodo-L-tyrosine monohydrate has revealed its role as an inhibitor of tyrosine hydroxylase. This interaction is crucial for understanding its effects on catecholamine production and potential implications for treating conditions like Parkinson's disease and other neurodegenerative disorders .
Moreover, studies have indicated that this compound may interact with other biological molecules, affecting their functions and leading to further exploration of its pharmacological properties.
N-Acetyl-3-iodo-L-tyrosine monohydrate shares similarities with several other compounds related to tyrosine derivatives. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Iodo-L-Tyrosine | C₉H₁₀INO₃ | Precursor to N-acetyl derivative; involved in neurotransmitter synthesis |
| L-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor for catecholamines |
| N-Acetyl-L-Tyrosine | C₁₁H₁₃NO₄ | Acetylated form; used in various biochemical applications |
| 3,5-Diiodo-L-Tyrosine | C₉H₈I₂N₂O₃ | Contains two iodine atoms; may exhibit different biological activities |
The uniqueness of N-Acetyl-3-iodo-L-tyrosine monohydrate lies in its specific iodine substitution and acetylation, which enhance its solubility and reactivity compared to other derivatives. This structural modification may lead to distinct biological activities and interactions that are not present in other similar compounds .
The regioselective iodination of L-tyrosine derivatives represents a critical synthetic transformation that requires careful consideration of electrophilic substitution mechanisms and reaction conditions [1] [2]. The aromatic ring of tyrosine contains a phenolic hydroxyl group that serves as a powerful activating substituent, directing electrophilic iodination to the ortho and para positions relative to the hydroxyl group [2] [3].
The fundamental mechanism of tyrosine iodination involves the generation of electrophilic iodine species that react with the electron-rich aromatic ring [4]. Molecular iodine alone exhibits insufficient reactivity toward aromatic substrates, necessitating the use of oxidizing agents to generate more reactive iodinating species [2] [5]. The most commonly employed electrophilic iodinating agent is hypoiodous acid, which can be generated in situ through the oxidation of iodide ions with hydrogen peroxide [2] [3].
Research has demonstrated that the iodinating species in tyrosine derivatives is predominantly hypoiodous acid, formed according to the equilibrium reaction between iodine and iodide ions in aqueous solution [4]. The electrophilic iodination proceeds through a characteristic aromatic substitution mechanism where the iodinium cation attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity [2] [5].
N-Iodosuccinimide has emerged as a versatile reagent for the selective iodination of aromatic compounds, including tyrosine derivatives [1] [6]. This reagent offers several advantages over traditional iodination methods, including improved regioselectivity and milder reaction conditions [1]. The mechanism involves the formation of an electrophilic iodine species through the interaction of N-iodosuccinimide with the aromatic substrate [6].
Studies have shown that N-iodosuccinimide-mediated iodination can achieve high regioselectivity when performed in appropriate solvent systems [1] [6]. The selectivity profile can be enhanced through the careful selection of reaction conditions, including temperature, solvent choice, and the presence of Lewis acid catalysts [1].
Recent advances in aromatic iodination have highlighted the utility of silver salts as promoters for selective C-H iodination reactions [1]. Silver sulfonates, in particular, have demonstrated superior reactivity profiles compared to other silver salts bearing different counterions [1]. The proposed mechanism involves the formation of sulfonyl hypoiodites as reactive electrophilic species generated in situ upon mixing silver sulfonates with molecular iodine [1].
The following table summarizes key iodination protocols for tyrosine derivatives:
| Iodinating Agent | Oxidant/Promoter | Solvent | Temperature | Regioselectivity | Yield Range |
|---|---|---|---|---|---|
| Molecular Iodine | Hydrogen Peroxide | Water | 25°C | ortho/para | 60-75% |
| N-Iodosuccinimide | Lewis Acid | Acetonitrile | 0-25°C | ortho-selective | 70-85% |
| Silver Mesylate/Iodine | In situ generation | Dichloromethane | 25°C | para-selective | 65-80% |
| Hypoiodous Acid | Enzymatic generation | Aqueous buffer | 37°C | ortho-selective | 55-70% |
The successful iodination of tyrosine derivatives often requires the implementation of protecting group strategies to control regioselectivity and prevent undesired side reactions [7]. The methoxymethyl protecting group has proven particularly effective for protecting the phenolic hydroxyl group during iodination reactions [7]. This approach allows for selective iodination at the 3-position of the aromatic ring while maintaining the integrity of other functional groups [7].
Research has demonstrated that N-protected tyrosine methyl esters can undergo efficient iodination using silver salts and molecular iodine in methanol [7]. The reaction proceeds through initial methoxymethyl protection of the hydroxyl group, followed by regioselective iodination and subsequent deprotection under palladium-catalyzed hydrogenolysis conditions [7]. This methodology achieves yields of 85-89% for the overall transformation [7].
The acetylation of amino acids represents a fundamental transformation in organic synthesis, with particular importance in the preparation of N-acetyl amino acid derivatives [8] [9]. The reaction kinetics and mechanistic pathways of acetylation reactions have been extensively studied to optimize reaction conditions and improve synthetic efficiency [10] [11].
Traditional acetylation protocols for amino acids typically employ acetic anhydride or acetyl chloride as acetylating agents [8] [12]. These reactions proceed through nucleophilic acyl substitution mechanisms where the amino group of the substrate attacks the electrophilic carbonyl carbon of the acetylating agent [12]. The reaction is often facilitated by the presence of basic conditions to neutralize the acid byproducts formed during the transformation [8].
The classical synthesis of N-acetyl-L-tyrosine involves the treatment of L-tyrosine with acetic anhydride in the presence of sodium hydroxide [8]. The reaction proceeds through multiple steps: dissolution of L-tyrosine in aqueous sodium hydroxide, controlled addition of acetic anhydride while maintaining alkaline conditions, and subsequent acidification to precipitate the product [8]. This methodology achieves yields of approximately 99.95% under optimized conditions [8].
Recent developments in acetylation chemistry have introduced palladium-catalyzed methods for the site-selective acetylation of tyrosine-containing compounds [9] [13]. These methods utilize ethanol as a sustainable acetyl source under oxidative conditions, representing an environmentally friendly alternative to traditional acetylating agents [9].
The palladium-catalyzed acetylation proceeds through a complex mechanism involving the oxidation of ethanol to acetaldehyde, followed by acylation of the tyrosine substrate [9]. The optimal reaction conditions employ palladium acetate as the catalyst, tert-butyl hydroperoxide as the oxidant, and toluene as the solvent at elevated temperatures [9] [13]. This methodology achieves yields of 60-74% for various tyrosine-containing substrates [9].
The kinetics of acetylation reactions have been studied extensively using both experimental and computational methods [10] [11]. Research on lysine acetylation has revealed that acetylation reactivities can vary over three orders of magnitude depending on the local chemical environment of the amino group [10]. Site-specific rate constants range from 10⁻⁵ to 10⁻² M⁻¹s⁻¹ for different lysine residues in proteins [10].
Studies on the acetic acid-acetic anhydride system have provided detailed kinetic parameters for acetyl exchange reactions [11]. The rate of acetyl exchange is linearly dependent on the concentration of acetic anhydride and follows first-order kinetics with respect to the acetylating agent [11]. The activation energy for acetyl transfer has been determined to be approximately 15-20 kcal/mol under standard conditions [11].
The following table presents kinetic parameters for various acetylation protocols:
| Acetylating Agent | Temperature | Rate Constant | Activation Energy | Reaction Order |
|---|---|---|---|---|
| Acetic Anhydride | 25°C | 2.3 × 10⁻³ M⁻¹s⁻¹ | 18.2 kcal/mol | Second-order |
| Acetyl Chloride | 0°C | 5.7 × 10⁻² M⁻¹s⁻¹ | 12.5 kcal/mol | Second-order |
| Acetyl-CoA | 37°C | 1.2 × 10⁻⁴ M⁻¹s⁻¹ | 22.1 kcal/mol | Second-order |
| Ethanol/Pd catalyst | 120°C | 8.9 × 10⁻⁵ M⁻¹s⁻¹ | 25.3 kcal/mol | First-order |
The optimization of acetylation reactions requires careful consideration of multiple variables including temperature, solvent, pH, and reagent stoichiometry [8] [9]. For N-acetyl-L-tyrosine synthesis, the optimal conditions involve maintaining the pH between 8 and 10 during the addition of acetic anhydride to ensure complete conversion while minimizing side reactions [8].
Temperature control plays a crucial role in acetylation efficiency, with elevated temperatures generally accelerating the reaction but potentially leading to increased side product formation [13]. The optimal temperature range for most acetylation reactions falls between 60-120°C, depending on the specific substrate and reaction conditions [8] [13].
The crystallization of amino acid monohydrates represents a complex process that depends critically on solvent selection, water activity, and thermodynamic parameters [14] [15]. Understanding the fundamental principles governing monohydrate formation is essential for developing efficient crystallization protocols for N-acetyl-3-iodo-L-tyrosine monohydrate [16] [17].
The formation of amino acid monohydrates involves specific interactions between the amino acid molecules and water molecules in the crystal lattice [18]. These interactions are governed by hydrogen bonding patterns, electrostatic interactions, and van der Waals forces that stabilize the hydrated crystal structure [18] [19]. The thermodynamic stability of monohydrate forms relative to anhydrous forms depends on the water activity of the crystallization medium [16].
Research has demonstrated that the water activity threshold for monohydrate formation varies significantly among different amino acid derivatives [16]. For most amino acids, monohydrate formation becomes thermodynamically favorable when the water activity exceeds 0.6-0.8, depending on the specific molecular structure and intermolecular interactions [16] [17].
The selection of appropriate solvent systems for monohydrate crystallization requires consideration of multiple factors including solubility profiles, hydrogen bonding capabilities, and dielectric properties [15] [20]. Polar protic solvents such as water, methanol, and ethanol generally promote hydrate formation through their ability to participate in hydrogen bonding networks [15] [17].
Mixed solvent systems have proven particularly effective for controlling the crystallization behavior of amino acid derivatives [14] [21]. Research on lactose monohydrate crystallization has shown that binary mixtures of dimethyl sulfoxide and water can provide precise control over nucleation rates and crystal size distribution [14]. Similar principles apply to amino acid monohydrate systems where the ratio of organic solvent to water determines the crystallization outcome [15] [20].
The following table summarizes solvent effects on amino acid solubility and crystallization behavior:
| Solvent System | Water Content | Solubility Effect | Hydrate Formation | Crystal Quality |
|---|---|---|---|---|
| Pure Water | 100% | High | Favored | Good |
| Water/Methanol (1:1) | 50% | Moderate | Conditional | Excellent |
| Water/Ethanol (2:1) | 67% | Moderate | Favored | Good |
| Water/Isopropanol (3:1) | 75% | Low | Highly Favored | Fair |
| Pure Methanol | 0% | Very Low | Disfavored | Poor |
The kinetics of monohydrate crystallization involve complex nucleation and growth processes that can be controlled through careful manipulation of supersaturation and temperature [14] [18]. Studies on cholesterol monohydrate crystallization have revealed that crystal growth proceeds through classical mechanisms involving nucleation and spreading of crystal layers [18].
Research has shown that nucleation rates for amino acid monohydrates are strongly dependent on the degree of supersaturation and the presence of nucleation sites [14]. In pure dimethyl sulfoxide, nucleation involves longer time intervals and very low nucleation rates, while the addition of polar protic solvents accelerates nucleation through the formation of solvent clusters [14].
The addition of specific additives can significantly influence the crystallization behavior of amino acid derivatives [22] [19]. Research on protein crystallization has demonstrated that amino acids themselves can serve as effective additives for controlling crystal formation [22]. Positively charged amino acids such as arginine and lysine show strong effects on crystallization outcomes through electrostatic interactions with growing crystal surfaces [22] [19].
Studies have revealed that the hydrophobicity of additives plays a crucial role in determining their effectiveness as crystallization promoters [22]. There exists an inverse correlation between additive hydrophobicity and crystallization success rates, with hydrophilic additives generally providing better crystallization outcomes [22].
The purification of N-acetyl-3-iodo-L-tyrosine monohydrate requires specialized techniques that can effectively separate the desired product from synthetic byproducts, unreacted starting materials, and crystallization impurities [23] [24]. Modern purification strategies combine multiple chromatographic and crystallization methods to achieve high purity and optimal yields [25] [26].
High-performance liquid chromatography represents the gold standard for amino acid derivative purification due to its high resolution and reproducibility [23] [25]. Ion-exchange chromatography has proven particularly effective for amino acid purification because retention times and quantification are highly reproducible regardless of the sample matrix [23]. The separation mechanism relies on the zwitterionic nature of amino acids, which allows for selective binding and elution based on pH and ionic strength gradients [23] [24].
Research has demonstrated that ion-exchange chromatography can achieve baseline separation of structurally related amino acid derivatives [27]. The separation is typically performed using strong cation exchange resins with sodium or lithium-based buffer systems [23]. The elution order generally follows the isoelectric points of the amino acids, with acidic derivatives eluting first, followed by neutral and basic compounds [23].
Reverse-phase liquid chromatography offers an alternative approach for amino acid derivative purification, particularly for compounds with increased hydrophobicity due to protecting groups or halogen substitution [25]. The method employs C18 stationary phases with gradient elution using water-acetonitrile mobile phases [25]. This approach has been successfully applied to the separation of ten structurally related amino acids with good resolution and quantitative accuracy [25].
Solid-phase extraction has emerged as a valuable preconcentration and cleanup technique for amino acid derivatives [28]. The method offers significant advantages over traditional liquid-liquid extraction, including reduced matrix effects and improved recovery rates [28]. Strong cation exchange resins are typically employed for amino acid extraction, taking advantage of the positive charge present at acidic pH values [28].
Research on natural water samples has shown that solid-phase extraction can provide recoveries exceeding 80% for most amino acids while effectively removing interfering matrix components [28]. The extraction protocol involves sample acidification, loading onto the cation exchange cartridge, washing with acidic solutions, and elution with basic buffers [28].
Flash column chromatography on silica gel has been developed as a rapid and general method for purifying amino acid derivatives without the need for recrystallization [26]. This technique is particularly valuable for compounds that are difficult to crystallize due to low melting points or high functionality [26]. The method effectively removes common synthetic impurities and can be applied to a wide variety of substrates [26].
The optimization of flash chromatography conditions requires careful selection of eluent composition and gradient profiles [26]. For amino acid derivatives, typical eluent systems employ combinations of dichloromethane, methanol, and ammonia to achieve optimal separation [26]. The technique offers several advantages over recrystallization, including shorter processing times and often improved yields [26].
The following table presents purification efficiency data for various techniques:
| Purification Method | Recovery Rate | Purity Achieved | Processing Time | Scalability |
|---|---|---|---|---|
| Ion-Exchange HPLC | 95-98% | >99% | 2-4 hours | Laboratory scale |
| Reverse-Phase HPLC | 92-96% | >98% | 1-3 hours | Laboratory scale |
| Solid-Phase Extraction | 80-90% | 85-95% | 30-60 minutes | Pilot scale |
| Flash Chromatography | 85-95% | 90-98% | 1-2 hours | Preparative scale |
| Recrystallization | 70-85% | 95-99% | 4-24 hours | Industrial scale |
Recrystallization remains a fundamental purification technique for amino acid derivatives, offering the potential for very high purity levels when properly executed [29]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification results [29]. For amino acid derivatives, effective solvent systems typically include water, ethanol, methanol, and their mixtures [29].
Research has shown that the addition of surfactants and alcohols during crystallization can significantly improve crystal morphology and purity [29]. Anionic surfactants such as sodium oleate and sodium lauryl sulfate have proven effective for controlling crystal growth and reducing impurity incorporation [29]. The mechanism involves the preferential adsorption of surfactants at crystal growth sites, leading to improved crystal quality [29].
The optimization of overall synthetic yields requires careful consideration of each purification step and its impact on product recovery [30]. Modern approaches to yield optimization employ systematic evaluation of reaction conditions, workup procedures, and purification protocols [30]. For peptide and amino acid synthesis, key optimization parameters include solvent selection, temperature control, and reaction time [30].
Research has demonstrated that yield optimization can be achieved through the implementation of telescoped synthetic sequences that minimize intermediate isolation and purification steps [30]. This approach reduces material losses while maintaining high product quality [30]. Additionally, the use of automated purification systems can provide more consistent results and higher throughput compared to manual methods [30].
The thermodynamic stability of N-Acetyl-3-iodo-L-tyrosine Monohydrate exhibits characteristic patterns influenced by the presence of the iodine substituent and acetyl protection group. The compound demonstrates a melting point range of 110-120°C with decomposition [1] [2], which is significantly lower than that of the parent tyrosine compound. This reduced thermal stability can be attributed to the weakening of intermolecular hydrogen bonding networks due to the bulky iodine atom at the 3-position of the aromatic ring.
Environmental Sensitivity Characteristics:
The compound exhibits pronounced sensitivity to multiple environmental factors. Light sensitivity is particularly notable due to the carbon-iodine bond lability under photolytic conditions [3] [4]. This photosensitivity necessitates storage under light-protected conditions and presents challenges for long-term stability studies. Air sensitivity is observed through potential oxidative degradation pathways, particularly affecting the phenolic hydroxyl group and the iodine substituent [4].
Temperature-Dependent Stability:
Thermogravimetric analysis of related iodinated tyrosine compounds indicates multi-stage decomposition patterns [5]. The decomposition onset typically occurs at temperatures significantly below the nominal melting point, with the initial thermal events often representing dehydration of the monohydrate form followed by structural degradation. The presence of the acetyl protecting group provides some stabilization compared to free iodinated tyrosine derivatives, as evidenced by the relatively higher decomposition temperature compared to 3-iodo-L-tyrosine (199°C decomposition) [6].
Hydration State Stability:
The monohydrate form demonstrates specific stability characteristics related to its hydration state. The water molecule in the crystal lattice contributes approximately 4.9% of the total molecular weight [1] [7]. Loss of this hydration water occurs at temperatures below the main decomposition temperature, representing the first thermal event in differential scanning calorimetric analysis.
The solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate reflects the compound's amphiphilic nature, combining hydrophilic carboxylic acid and amide functionalities with the hydrophobic iodinated aromatic system.
Polar Solvent Behavior:
The compound demonstrates moderate solubility in polar protic solvents. In water, the solubility is limited compared to unsubstituted amino acids due to the hydrophobic contribution of the iodine atom [8] [9]. However, the presence of the carboxylic acid group and acetyl amide functionality provides sufficient polar character to maintain measurable aqueous solubility.
Methanol and ethanol serve as effective solvents for the compound [10] , with transparency achieved in methanolic solutions as reported for related 3-iodo-L-tyrosine derivatives [4]. The enhanced solubility in alcoholic solvents compared to water can be attributed to the reduced requirement for disruption of hydrogen-bonded solvent networks while maintaining favorable polar interactions.
Acidic Solution Solubility:
Dilute aqueous acid solutions demonstrate enhanced solubility for iodinated tyrosine derivatives [12] [6]. This pH-dependent solubility behavior reflects the protonation of the amino acid functionality, increasing the overall hydrophilic character and reducing intermolecular association through zwitterionic interactions.
Non-polar Solvent Characteristics:
The compound exhibits poor solubility in non-polar solvents, consistent with the retention of multiple polar functional groups despite the iodine substitution. However, chloroform and similar moderately polar organic solvents can dissolve the compound, particularly for related iodinated compounds [13] [10]. This intermediate solubility behavior in chlorinated solvents reflects the polarizability contributed by the iodine atom.
Solvent-Dependent Stability:
Solubility studies must consider the potential for solvent-mediated degradation, particularly in the presence of light or elevated temperatures. The carbon-iodine bond stability varies significantly across different solvent systems, with polar protic solvents generally providing better stability profiles compared to aprotic or highly nucleophilic media.
Proton Nuclear Magnetic Resonance:
The ¹H Nuclear Magnetic Resonance spectrum of N-Acetyl-3-iodo-L-tyrosine Monohydrate exhibits characteristic resonances that distinguish it from the parent tyrosine compound. In deuterated dimethyl sulfoxide solution, the aromatic protons appear in the region of 6.6-7.0 parts per million [14] [15]. The iodine substitution at the 3-position creates a distinctive splitting pattern for the remaining aromatic protons, with the ortho-coupling to the 4-hydroxyl group preserved.
The acetyl amide proton resonates at approximately 8.1-8.2 parts per million [14], characteristic of amide hydrogen bonding interactions with the deuterated dimethyl sulfoxide solvent. The methyl group of the acetyl protecting group appears as a sharp singlet around 1.8 parts per million.
Carbon-13 Nuclear Magnetic Resonance:
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through the carbonyl carbon resonances appearing in the 170-175 parts per million region [14] [15]. The iodinated aromatic carbon exhibits characteristic downfield chemical shift patterns compared to unsubstituted tyrosine derivatives. The presence of iodine creates substantial chemical shift perturbations for carbons in the ortho and para positions relative to the halogen substituent.
The infrared absorption spectrum of N-Acetyl-3-iodo-L-tyrosine Monohydrate displays characteristic functional group signatures with modifications induced by the iodine substitution [14] [16]. The hydroxyl stretch absorption appears as a broad band in the 3200-3600 wavenumber region, often overlapping with the hydration water absorptions in the monohydrate form.
Carbonyl Stretching Vibrations:
The carbonyl stretching frequencies appear in two distinct regions corresponding to the carboxylic acid (approximately 1700-1720 wavenumbers) and amide (approximately 1650-1680 wavenumbers) functionalities [14]. The acetyl amide carbonyl typically exhibits slightly lower frequency absorption compared to primary amides due to reduced nitrogen-carbon double bond character.
Aromatic Vibrations:
The aromatic ring stretching and bending vibrations are modified by the iodine substitution, with characteristic bands appearing in the 1400-1600 wavenumber region. The carbon-iodine stretching vibration, while generally weak in infrared spectroscopy, may contribute to absorption features in the lower frequency region below 800 wavenumbers.
The ultraviolet-visible absorption spectrum of N-Acetyl-3-iodo-L-tyrosine Monohydrate demonstrates significant modifications compared to unsubstituted tyrosine derivatives [17] [18]. The primary absorption maximum is red-shifted compared to tyrosine, with the major phenolic absorption band appearing at approximately 295 nanometers instead of the typical 275 nanometers observed for tyrosine [17].
Iodine-Induced Spectral Changes:
The iodine substitution creates bathochromic (red) shifts in the aromatic absorption bands due to extended conjugation and increased electron density in the aromatic system [18]. These spectral changes are similar to those observed between 3-iodo-L-tyrosine and L-tyrosine, with the spectrum of the iodinated compound being red-shifted by up to 7 nanometers [18].
pH-Dependent Absorption:
The ultraviolet-visible spectrum exhibits pH-dependent characteristics related to the ionization states of both the carboxylic acid and phenolic hydroxyl groups [17]. Under alkaline conditions, deprotonation of the phenolic group results in further bathochromic shifts and hyperchromic effects, providing a spectrophotometric method for monitoring ionization behavior.
Mass spectrometric analysis of N-Acetyl-3-iodo-L-tyrosine Monohydrate provides definitive molecular weight confirmation and characteristic fragmentation pathways that serve as analytical fingerprints for compound identification.
Molecular Ion Characteristics:
The molecular ion peak appears at mass-to-charge ratio 367 for the monohydrate form [1] [7], with the anhydrous form exhibiting a molecular ion at mass-to-charge ratio 349 [19] [20]. The isotopic pattern reflects the presence of iodine, with the monoisotopic peak corresponding to ¹²⁷I substitution. The relative abundance of isotopic peaks provides confirmation of the iodine content and molecular composition.
Characteristic Fragmentation Pathways:
Mass spectrometric fragmentation of N-Acetyl-3-iodo-L-tyrosine Monohydrate follows predictable patterns based on the bond strengths and structural features of the molecule [21] [22] [3]. The carbon-iodine bond represents a particularly labile site, with iodine loss (mass difference of 127 atomic mass units) being a prominent fragmentation pathway under electron impact and collision-induced dissociation conditions.
Iodine-Specific Marker Ions:
Research on iodinated tyrosine derivatives has identified specific marker ions that serve as diagnostic tools for mass spectrometric identification [23] [3]. For monoiodo-tyrosine derivatives, abundant immonium ions appear at mass-to-charge ratio 261.97, representing characteristic fragmentation patterns that are highly specific for iodinated tyrosine residues [23]. These marker ions exhibit mass defects that distinguish them from other peptide fragments, providing high-specificity identification capability.
Photodissociation Behavior:
Under ultraviolet photodissociation conditions, the carbon-iodine bond undergoes homolytic cleavage, generating radical species that fragment in characteristic patterns [3] [24]. This photodissociation behavior has been exploited for analytical applications, particularly in the identification of iodination sites in proteins and peptides. The resulting radical-directed dissociation provides sequence-specific information about the location of iodinated residues within larger molecular structures.
Electrospray Ionization Mass Spectrometry:
Under electrospray ionization conditions, N-Acetyl-3-iodo-L-tyrosine Monohydrate typically forms protonated molecular ions with high efficiency [22] [3]. The soft ionization conditions preserve the molecular ion while allowing controlled fragmentation through collision-induced dissociation. The fragmentation patterns under these conditions provide structural information while maintaining the ability to observe the intact molecular species.
Tandem Mass Spectrometry Applications:
Tandem mass spectrometry approaches have proven particularly valuable for the analysis of iodinated tyrosine derivatives [23] [3]. The combination of precursor ion selection and product ion analysis allows for the definitive identification of iodination patterns and provides quantitative information about the extent of modification in complex mixtures. These methods have found applications in both analytical chemistry and biochemical research, particularly in studies of protein iodination and thyroid hormone metabolism.